molecular formula C21H27ClN2O3S B2401000 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2361796-22-5

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2401000
CAS No.: 2361796-22-5
M. Wt: 422.97
InChI Key: DRRKMJLRHGAIOE-UHFFFAOYSA-N
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Description

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 3-butoxy-4-chlorobenzenesulfonyl chloride and 4-methylphenylpiperazine.

    Nucleophilic substitution reaction: The sulfonyl chloride reacts with the piperazine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine would depend on its specific biological target. Generally, sulfonyl piperazines may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-phenylpiperazine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-chlorophenyl)piperazine
  • 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine

Uniqueness

1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine may exhibit unique properties due to the presence of the butoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S/c1-3-4-15-27-21-16-19(9-10-20(21)22)28(25,26)24-13-11-23(12-14-24)18-7-5-17(2)6-8-18/h5-10,16H,3-4,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRKMJLRHGAIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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